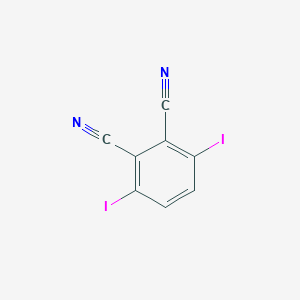

3,6-Diiodophthalonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-diiodobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2I2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPULVKOAFQYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1I)C#N)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Radical Mediated Arylation:

The phthalonitrile (B49051) radical generated from 3,6-diiodophthalonitrile could be trapped by various aromatic or heteroaromatic systems to form biaryl or heteroaryl-substituted phthalonitriles. This approach would significantly expand the structural diversity of potential phthalocyanine (B1677752) precursors.

Reaction Scheme:

Homolytic cleavage of the C-I bond in this compound to form a phthalonitrile radical.

Addition of the radical to an aromatic coupling partner (e.g., benzene (B151609), pyridine).

Rearomatization of the resulting adduct to yield the arylated phthalonitrile.

Radical Addition to Alkenes and Alkynes:

The reactive phthalonitrile (B49051) radical can add across the π-systems of alkenes and alkynes. This would allow for the introduction of various alkyl and vinyl side chains onto the phthalonitrile core, which could influence the solubility and electronic properties of the resulting phthalocyanines.

| Reactant | Potential Product | Significance of Functionalization |

|---|---|---|

| Styrene | 3,6-Di(styryl)phthalonitrile | Introduction of conjugated side chains for altered electronic properties. |

| Methyl acrylate | 3,6-Bis(2-methoxycarbonyl-ethyl)phthalonitrile | Incorporation of ester groups for potential post-synthesis modification. |

| Phenylacetylene | 3,6-Bis(phenylethynyl)phthalonitrile | Extension of the π-conjugated system. |

This table presents hypothetical reaction outcomes based on established principles of radical chemistry.

Intramolecular Radical Cyclization:

If appropriate unsaturated side chains are first introduced at the iodo-positions (via non-radical methods), subsequent radical generation could initiate intramolecular cyclization. This strategy could lead to the formation of fused ring systems, creating highly rigid and planar phthalocyanine (B1677752) precursors. For instance, a phthalonitrile (B49051) bearing an o-alkenylaryl substituent could potentially undergo radical cyclization to form a polycyclic aromatic system.

The study of radical reactions for the advanced functionalization of 3,6-diiodophthalonitrile represents a promising area for future research. The ability to generate radical intermediates from the C-I bonds provides a powerful tool for the synthesis of novel and complex phthalonitrile derivatives, which in turn can be used to create phthalocyanines with tailored properties for a wide range of applications.

Advanced Spectroscopic and Structural Characterization of 3,6 Diiodophthalonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,6-diiodophthalonitrile and its derivatives. ruc.dkupi.edu Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the substitution pattern and the purity of the compound.

For this compound, the ¹H NMR spectrum is expected to be straightforward due to the molecule's symmetry. The two aromatic protons at the 4 and 5 positions are chemically equivalent and would appear as a singlet in the aromatic region of the spectrum. The chemical shift of this singlet would be influenced by the electron-withdrawing effects of the nitrile groups and the iodine atoms.

The ¹³C NMR spectrum provides more detailed structural information. It would display distinct signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the iodine atoms (C3 and C6) would exhibit a characteristic upfield shift due to the heavy atom effect of iodine. The nitrile carbons would appear in the downfield region of the spectrum, typically around 115-120 ppm. The aromatic carbons would have chemical shifts in the range of 120-150 ppm. The expected ¹³C NMR spectral data is summarized in the table below.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C2 | ~135-145 |

| C3, C6 | ~90-100 |

| C4, C5 | ~130-140 |

| CN | ~115-120 |

NMR spectroscopy is also crucial for monitoring the progress of reactions involving this compound, such as its conversion to phthalocyanine (B1677752) derivatives. By taking NMR spectra of the reaction mixture at different time intervals, the disappearance of the starting material's signals and the appearance of product signals can be tracked, providing valuable mechanistic insights into the reaction pathway. For instance, in the cyclotetramerization reaction to form a phthalocyanine, the singlet of the aromatic protons of this compound would gradually be replaced by a more complex set of signals corresponding to the protons on the periphery of the newly formed macrocycle.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. carleton.edumdpi.comresearchgate.net This method would provide definitive proof of the structure of this compound, including accurate bond lengths, bond angles, and torsion angles. carleton.edu

The crystal structure would reveal how the molecules pack in the crystal lattice and would allow for a detailed analysis of the intermolecular interactions. Due to the presence of iodine atoms and nitrile groups, a variety of non-covalent interactions are expected to play a significant role in the crystal packing. These include halogen bonding (C-I···N), where the electrophilic region on the iodine atom interacts with the nitrogen lone pair of the nitrile group of a neighboring molecule. Additionally, π-π stacking interactions between the aromatic rings are likely to be observed.

The data obtained from a single-crystal X-ray diffraction analysis would be presented in a crystallographic information file (CIF), which contains all the information needed to visualize and analyze the crystal structure. Key parameters that would be determined are summarized in the table below.

Table 2: Key Crystallographic Parameters from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Intermolecular Distances | Information about non-covalent interactions like halogen bonding and π-π stacking. |

This detailed structural information is invaluable for understanding the physical and chemical properties of this compound and for designing new materials based on this compound. nih.govornl.gov

Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. mdpi.comnih.govuniversityofgalway.ie For this compound, these techniques are essential for confirming its identity and for studying its conformational properties. nih.gov

The IR and Raman spectra of this compound would be characterized by several key vibrational bands. The most prominent feature in the IR spectrum would be the strong, sharp absorption band corresponding to the C≡N stretching vibration of the nitrile groups, typically appearing in the range of 2220-2240 cm⁻¹. The C-I stretching vibrations would be observed at lower frequencies, generally in the far-infrared region. Aromatic C-H stretching vibrations would be seen around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.govsemanticscholar.org Due to the polarizability of the iodine atoms, the C-I stretching modes are expected to be particularly strong in the Raman spectrum. The symmetric vibrations of the aromatic ring would also be more intense in the Raman spectrum compared to the IR spectrum.

A comparison of the experimental IR and Raman spectra with theoretical spectra calculated using computational methods, such as Density Functional Theory (DFT), can aid in the precise assignment of the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net This combined experimental and theoretical approach allows for a detailed understanding of the vibrational properties of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C≡N stretch | 2220-2240 | IR (strong), Raman (moderate) |

| Aromatic C-H stretch | 3000-3100 | IR (moderate), Raman (strong) |

| Aromatic C=C stretch | 1400-1600 | IR (moderate), Raman (strong) |

| C-I stretch | 200-400 | IR (weak), Raman (strong) |

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence spectroscopy, is used to probe the electronic structure and photophysical properties of this compound and its derivatives, particularly the highly colored phthalocyanines. nih.govjchemrev.comnims.go.jp

This compound itself is a colorless compound and is expected to exhibit absorption bands only in the ultraviolet region of the electromagnetic spectrum. These absorptions correspond to π-π* electronic transitions within the aromatic ring.

The real utility of electronic spectroscopy in this context is in the characterization of the phthalocyanine derivatives formed from this compound. Phthalocyanines are known for their intense and characteristic electronic absorption spectra in the visible and near-infrared regions. The spectrum is dominated by two main absorption bands: the Soret band (or B band) in the near-UV region (around 300-400 nm) and the Q-band in the visible region (around 600-700 nm). researchgate.net The Q-band is particularly sensitive to the substitution pattern on the phthalocyanine ring and the central metal ion. nih.gov

Fluorescence spectroscopy provides information about the emissive properties of these compounds. Upon excitation with light of an appropriate wavelength, phthalocyanine derivatives can emit light at a longer wavelength. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency of the emission process and are influenced by factors such as the presence of heavy atoms like iodine, which can enhance intersystem crossing to the triplet state.

Analysis of Q-Band Shifts and Electronic Transitions in Phthalocyanine Derivatives

The Q-band in the electronic absorption spectrum of phthalocyanines arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov The position, shape, and intensity of the Q-band are highly sensitive to the electronic effects of the substituents on the phthalocyanine periphery.

In phthalocyanine derivatives of this compound, the iodine atoms act as electron-withdrawing groups. This electronic perturbation is expected to cause a shift in the position of the Q-band compared to the unsubstituted phthalocyanine. The presence of these substituents can also lift the degeneracy of the LUMO, leading to a splitting of the Q-band. nih.govmdpi.comkhanacademy.org

The table below illustrates the typical effect of peripheral substituents on the Q-band maximum (λmax) of a metallophthalocyanine.

Table 4: Effect of Substituents on the Q-Band of Metallophthalocyanines

| Substituent at Peripheral Positions | Typical Q-Band λmax (nm) |

| Unsubstituted | ~670 |

| Electron-donating groups | >670 (red-shift) |

| Electron-withdrawing groups (like Iodine) | <670 (blue-shift) |

A detailed analysis of the Q-band shifts provides valuable information about the electronic structure of the phthalocyanine macrocycle and the nature of the electronic transitions. researchgate.net

Aggregation Behavior and Its Spectroscopic Signatures

Phthalocyanine derivatives, due to their large, planar aromatic structure, have a strong tendency to aggregate in solution, especially in polar solvents. ru.nlnih.gov This aggregation significantly affects their electronic absorption spectra. The formation of aggregates leads to changes in the shape and position of the Q-band. researchgate.netresearchgate.net

Two main types of aggregates are commonly observed: H-aggregates (face-to-face) and J-aggregates (edge-to-edge). H-aggregation typically results in a blue-shift of the Q-band and a decrease in its intensity (hypochromism), while J-aggregation leads to a red-shifted and often sharpened Q-band (hyperchromism). nih.gov

The aggregation behavior of phthalocyanines derived from this compound can be studied by monitoring the changes in the UV-Vis absorption spectrum as a function of concentration, solvent polarity, and temperature. The presence of bulky iodine atoms at the 3 and 6 positions may sterically hinder aggregation to some extent compared to peripherally substituted phthalocyanines.

Table 5: Spectroscopic Signatures of Phthalocyanine Aggregation

| Type of Aggregate | Q-Band Shift | Intensity Change |

| H-aggregate | Blue-shift (hypsochromic) | Decrease (hypochromic) |

| J-aggregate | Red-shift (bathochromic) | Increase (hyperchromic) |

Understanding and controlling the aggregation of these molecules is crucial for their application in areas such as organic electronics and photodynamic therapy. mdpi.comnih.govdntb.gov.ua

Mass Spectrometry Techniques for Complex Product Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its molecular formula by providing a highly accurate mass measurement. The isotopic pattern observed in the mass spectrum, due to the presence of two iodine atoms, would be a characteristic feature confirming the structure.

In the context of the synthesis of phthalocyanine derivatives from this compound, mass spectrometry is invaluable for characterizing the complex product mixtures that can be formed. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are particularly well-suited for the analysis of large macrocyclic molecules like phthalocyanines.

Mass spectrometry can be used to:

Confirm the molecular weight of the desired phthalocyanine product.

Identify byproducts and impurities formed during the reaction.

Assess the purity of the final product.

The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to confirm the connectivity of the atoms within the molecule.

Advanced Solid-State Characterization Techniques (e.g., Solid-State NMR, Powder X-ray Diffraction)

The comprehensive characterization of this compound and its derivatives in the solid state is crucial for understanding their molecular packing, polymorphism, and ultimately, their material properties. Advanced techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD) offer profound insights into the atomic-level structure and bulk crystalline nature of these compounds. While specific experimental solid-state NMR and PXRD data for this compound are not extensively reported in publicly available literature, the principles of these techniques and data from related iodo-substituted and phthalonitrile-containing molecules can provide a clear expectation of the structural information that can be obtained.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to probe the local chemical environment of atomic nuclei in solid materials. emory.eduwikipedia.orglibretexts.org Unlike in-solution NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative.

¹³C Solid-State NMR:

Cross-polarization magic-angle spinning (CP/MAS) is a common technique in ¹³C ssNMR that enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei such as ¹H. github.io For a molecule like this compound, which has a limited number of protons, this technique would still be valuable for elucidating the structure.

The ¹³C ssNMR spectrum of this compound is expected to display distinct resonances for the different carbon atoms in the molecule. The chemical shifts would be influenced by the local electronic environment, including the effects of the iodine and nitrile substituents. The carbon atoms directly bonded to the iodine atoms (C3 and C6) would experience a significant "heavy-atom effect," causing their resonances to shift to a higher field (lower ppm values) compared to similar carbons in non-iodinated analogues. nih.gov The nitrile carbons would appear at a characteristic downfield position. The aromatic carbons would have shifts influenced by their position relative to the electron-withdrawing nitrile groups and the iodine atoms.

Polymorphism, or the existence of multiple crystalline forms, can be readily detected by ¹³C ssNMR, as different crystal packing arrangements would result in slightly different chemical shifts for the carbon atoms.

Illustrative ¹³C ssNMR Data:

While experimental data for this compound is not available, the following table provides predicted chemical shift ranges for the carbon atoms based on known substituent effects and data for related aromatic compounds. oregonstate.edursc.orgmdpi.com

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1, C2 (Nitrile) | 115 - 125 |

| C3, C6 (Iodo-substituted) | 90 - 105 |

| C4, C5 | 130 - 145 |

| Cyano (C≡N) | 110 - 120 |

Note: These are predicted values and would need to be confirmed by experimental data.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a fundamental technique for characterizing crystalline materials. springernature.comwikipedia.org It provides information on the crystal structure, phase purity, and crystallite size of a powdered sample. The PXRD pattern is a fingerprint of a specific crystalline phase, with the positions of the diffraction peaks related to the unit cell dimensions and the intensities related to the arrangement of atoms within the unit cell.

For this compound, a PXRD analysis would reveal its crystal system, space group, and lattice parameters. This information is crucial for understanding the three-dimensional packing of the molecules in the solid state, which is influenced by intermolecular interactions such as halogen bonding (I···N or I···I interactions) and π-π stacking. researchgate.net The presence of heavy iodine atoms would significantly influence the diffraction pattern, leading to strong scattering.

Different polymorphs of this compound would exhibit distinct PXRD patterns, making this technique essential for polymorph screening and quality control.

Illustrative Powder X-ray Diffraction Data for a Diiodobenzene Derivative:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 80 |

| 15.2 | 5.82 | 60 |

| 21.1 | 4.21 | 100 |

| 25.8 | 3.45 | 95 |

| 28.3 | 3.15 | 70 |

| 30.7 | 2.91 | 50 |

Note: This data is for illustrative purposes and does not represent the actual PXRD pattern of this compound.

The analysis of PXRD data, often in conjunction with computational modeling, can lead to the full determination of the crystal structure. This comprehensive structural understanding is vital for establishing structure-property relationships for this compound and its derivatives in various material applications.

Coordination Chemistry of 3,6 Diiodophthalonitrile Derived Ligands

Ligand Design and Metal Complexation Strategies

The primary strategy for designing ligands from 3,6-diiodophthalonitrile involves a two-step process. First, the iodine atoms are replaced by various substituents through nucleophilic substitution or cross-coupling reactions. Second, the resulting 3,6-disubstituted phthalonitrile (B49051) derivative undergoes a templated cyclotetramerization reaction to form a metallophthalocyanine.

Substitution Reactions: The high reactivity of the carbon-iodine bond allows for the introduction of diverse functionalities. For instance, triflation of 2,3-dicyanohydroquinone (B1218488) (a related precursor) yields a bis-triflate derivative that readily reacts with thiols to produce 3,6-bis(alkylsulfanyl) and 3,6-bis(arylsulfanyl)phthalonitriles. heeneygroup.com Similarly, palladium-catalyzed cross-coupling reactions like the Suzuki or Negishi reactions are employed to introduce aryl and alkyl groups, respectively. heeneygroup.com O-alkylation is another common method to yield 3,6-dialkoxyphthalonitriles. heeneygroup.com These precursor synthesis routes are crucial as the nature of the substituent (R) in the resulting 1,4,8,11,15,18,22,25-octa(R)-substituted phthalocyanine (B1677752) (Pc) ligand significantly influences the final complex's solubility, electronic properties, and molecular packing.

Metal-Templated Cyclotetramerization: The formation of the metallophthalocyanine (MPc) macrocycle is typically achieved through a template synthesis. researchgate.netresearchgate.net In this process, four molecules of the 3,6-disubstituted phthalonitrile are heated in a high-boiling solvent (such as n-pentanol or dimethylaminoethanol) in the presence of a metal salt (e.g., ZnCl₂, CuCl₂, Co(OAc)₂). nih.govnih.gov The metal ion acts as a template, organizing the four phthalonitrile units around it to facilitate the macrocyclization, yielding the corresponding metallophthalocyanine complex directly. researchgate.net The use of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often employed to catalyze the reaction. nih.govnih.gov

| Precursor Phthalonitrile | Reaction Type | Substituent (R) | Resulting Ligand Type |

| This compound Derivative | Nucleophilic Substitution | -S-Alkyl, -S-Aryl | 1,4,8,11,15,18,22,25-Octakis(alkylsulfanyl/arylsulfanyl)phthalocyanine |

| This compound Derivative | Suzuki Coupling | -Aryl | 1,4,8,11,15,18,22,25-Octaarylphthalocyanine |

| This compound Derivative | Negishi Coupling | -Alkyl | 1,4,8,11,15,18,22,25-Octaalkylphthalocyanine |

| 2,3-Dicyanohydroquinone | O-alkylation | -O-Alkyl | 1,4,8,11,15,18,22,25-Octaalkoxyphthalocyanine |

Structural Analysis of Metal Complexes Derived from this compound

The structural analysis of metal complexes derived from this compound precursors, specifically the 1,4,8,11,15,18,22,25-octasubstituted metallophthalocyanines, reveals significant conformational distortions of the macrocycle. X-ray crystallography is the definitive method for determining these structures. worldscientific.comworldscientific.comnih.gov

Due to severe steric hindrance between the bulky substituents at the non-peripheral (α) positions (1, 4, 8, 11, 15, 18, 22, 25), the phthalocyanine macrocycle is forced to deviate from planarity. worldscientific.comworldscientific.com This results in saddle-shaped or heavily distorted conformations. worldscientific.com For example, the X-ray structure analysis of 1,4,8,11,15,18,22,25-octakis(octyl)phthalocyaninato lead(II) shows a greater degree of distortion of the ligand ring system compared to its peripherally substituted (β-substituted) isomer. worldscientific.com

In double-decker complexes, such as those formed with rare-earth metals like Europium(III), the phthalocyanine rings can adopt a conformation that is domed toward the central metal ion. nih.govrsc.org In the crystal structure of HEuIII[Pc(α-OC₄H₉)₈]₂, the europium center is octa-coordinated by the isoindole nitrogen atoms of the two phthalocyanine ligands, forming a distorted square antiprism geometry. nih.govrsc.org The bulky substituents at the non-peripheral positions also influence intermolecular packing, often preventing the close π–π stacking that is characteristic of unsubstituted phthalocyanines. nih.gov

| Complex | Central Metal | Coordination Geometry | Macrocycle Conformation | Key Structural Feature |

| Pb[Pc(α-C₈H₁₇)₈] | Lead(II) | Saucer-shaped | Distorted/Non-planar | Pb atom displaced from the N₄ core. worldscientific.com |

| HEuIII[Pc(α-OC₄H₉)₈]₂ | Europium(III) | Distorted Square Antiprism | Domed | Two Pc ligands sandwiching the metal ion. nih.govrsc.org |

| CuIIF₆₄Pc | Copper(II) | Square Planar | Distorted | Bulky perfluoroisopropyl groups suppress intermolecular π–π interactions. nih.gov |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are heavily influenced by the substituents introduced at the non-peripheral positions of the resulting phthalocyanine macrocycle.

Electronic Properties: The most notable electronic feature of these complexes is a significant shift in their UV-visible absorption spectra compared to unsubstituted phthalocyanines. The introduction of eight electron-donating groups (e.g., alkylsulfanyl, alkoxy) or electron-withdrawing groups at the 1,4-positions causes a strong bathochromic (red) shift of the characteristic Q-band absorption. heeneygroup.comnih.gov This shift moves the primary absorption into the near-infrared (NIR) region, often beyond 750 nm. nih.govcd-bioparticles.net For example, the Q-band for 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is located at 762 nm. cd-bioparticles.netsigmaaldrich.com This property is particularly sensitive to the nature of the substituent and the central metal ion. heeneygroup.com The significant red shift is attributed to the raising of the energy level of the highest occupied molecular orbital (HOMO) of the phthalocyanine π-system by the electron-donating substituents.

Magnetic Properties: The magnetic properties of these complexes are primarily determined by the d-electrons of the central metal ion and potential interactions between the metal center and the π-radical system of the ligand, or between metal centers in the solid state. For copper(II) complexes, which have a d⁹ electronic configuration, the complex is paramagnetic with a single unpaired electron (S=1/2). nih.govacs.org In reduced anionic species, such as [CuII(F₆₄Pc•3–)]⁻, where F₆₄Pc is an octafluoro-octakisperfluoro(isopropyl)phthalocyanine, the complex becomes a diradical. nih.govacs.org Magnetic susceptibility measurements using a SQUID magnetometer on this complex revealed weak antiferromagnetic coupling between the unpaired electron on the Cu(II) ion and the electron on the phthalocyanine macrocycle radical. nih.govacs.org For iron(II) complexes like FePc(CN)₈, magnetic measurements have shown an antiferromagnetic ground state, attributed to direct exchange interactions between Fe²⁺ ions and π-electron-mediated interactions. acs.org

| Complex Type | Substituent Effect | Key Electronic Property | Key Magnetic Property |

| Octaalkoxy-MPc | Electron-donating | Red-shifted Q-band (>750 nm). heeneygroup.comcd-bioparticles.net | Dependent on central metal (M). |

| Octacyano-FePc | Electron-withdrawing | Smaller HOMO-LUMO gap. acs.org | Antiferromagnetic ground state. acs.org |

| Reduced CuIIF₆₄Pc Anion | Electron-withdrawing | Ligand-based reduction | Antiferromagnetic coupling between Cu(II) and Pc radical. nih.govacs.org |

Catalytic Applications of this compound-Derived Complexes

Metallophthalocyanines (MPcs) are known for their rich redox chemistry, making them effective catalysts for a variety of reactions, particularly oxidations. mdpi.com The strategic placement of substituents derived from this compound allows for the fine-tuning of the catalytic activity of the central metal ion. The enhanced solubility and modified electronic properties of these 1,4,8,11,15,18,22,25-octasubstituted MPcs make them attractive for homogeneous and heterogeneous catalysis.

A primary application of these complexes is in the aerobic oxidation of sulfur-containing compounds. For instance, cobalt phthalocyanine (CoPc) derivatives have been shown to be effective catalysts for the oxidation of mercaptans (thiols) to disulfides, a crucial process in petroleum refining known as "sweetening". mdpi.com The substituents on the phthalocyanine ring can influence the catalyst's efficacy and stability. The mechanism often involves the cycling of the metal center's oxidation state, for example, between Co(II) and Co(III), with dioxygen as the terminal oxidant. mdpi.com

Iron phthalocyanine complexes have demonstrated activity in the oxidation of dibenzothiophene (B1670422) (DBT), a recalcitrant sulfur compound found in fuel. mdpi.com The catalytic activity is influenced by the electronic nature of the peripheral substituents; electron-withdrawing groups tend to enhance the catalytic performance in these oxidation reactions. mdpi.com Beyond desulfurization, metallophthalocyanines are versatile catalysts for the oxidation of various other organic substrates, including phenols, olefins, and alkylarenes, and are being explored for applications in electrochemical reactions such as the oxygen reduction reaction (ORR). mdpi.comepa.govrsc.org The ability to tune the catalyst's properties through peripheral substitution makes ligands derived from this compound valuable in the development of advanced catalytic systems.

Application of 3,6 Diiodophthalonitrile As a Precursor for Advanced Materials

Synthesis and Properties of Phthalocyanine (B1677752) Derivatives

Phthalocyanines (Pcs) are large, aromatic macrocyclic compounds with an 18 π-electron system, structurally similar to porphyrins. They are known for their intense color, high thermal and chemical stability, and unique electronic properties. The synthesis of phthalocyanine derivatives from 3,6-diiodophthalonitrile typically involves a metal-templated cyclotetramerization reaction, where four molecules of the phthalonitrile (B49051) precursor converge around a central metal ion to form the macrocycle. This process yields an octa-iodo-substituted phthalocyanine, a platform molecule for creating highly functionalized materials.

The positions on the outer benzene (B151609) rings of the phthalocyanine macrocycle are categorized as either peripheral (β-positions: 2, 3, 9, 10, 16, 17, 23, 24) or non-peripheral (α-positions: 1, 4, 8, 11, 15, 18, 22, 25). The use of this compound as a precursor directly leads to substitution at the non-peripheral positions. This distinction is crucial as the position of the substituents significantly influences the molecule's physical and chemical properties.

The cyclotetramerization of this compound in the presence of a metal salt, such as zinc acetate, yields 1,4,8,11,15,18,22,25-octaiodophthalocyanine. A similar strategy has been successfully employed for the synthesis of 1,4,8,11,15,18,22,25-octafluorophthalocyaninato zinc from 3,6-difluorophthalonitrile, demonstrating the viability of this approach for α-octahalo-substituted phthalocyanines researchgate.net.

The key advantage of the resulting octa-iodo-substituted phthalocyanine is that the iodine atoms act as reactive sites for further functionalization. These iodine atoms can be readily replaced by a wide variety of functional groups through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This post-synthesis modification strategy allows for the introduction of diverse functionalities onto the phthalocyanine core, enabling the precise tuning of its properties for specific applications. This method provides a powerful route to complex, symmetrically substituted phthalocyanines that are otherwise difficult to synthesize.

The central metal ion within the phthalocyanine cavity can coordinate with one or two additional ligands perpendicular to the macrocyclic plane. This phenomenon, known as axial ligation, plays a critical role in modulating the electronic, catalytic, and spectroscopic properties of the metallophthalocyanine. The nature of the axial ligand can influence the spin state of the central metal, as well as the redox potentials of the complex researchgate.netrsc.org. For instance, in iron phthalocyanines, the coordination of different axial ligands can determine whether oxidation occurs at the metal center or on the phthalocyanine macrocycle itself rsc.org.

The substituents on the phthalocyanine ring also impact axial ligation and the formation of larger, ordered structures known as supramolecular assemblies. The bulky iodine atoms at the non-peripheral positions of octa-iodophthalocyanine create significant steric hindrance around the central cavity. This steric crowding can influence the binding of axial ligands and affect the molecule's ability to stack and form aggregates. While specific studies on the supramolecular assembly of octa-iodophthalocyanine are not detailed in the provided results, the general principle is that peripheral functional groups are often used to control intermolecular interactions and guide self-assembly into well-defined nanostructures, such as nanotubes, nanorods, and vesicles nih.gov. These organized assemblies are of great interest for applications in molecular electronics and sensor technology.

Phthalocyanines possess distinct electronic absorption spectra characterized by two main features: the intense Soret band (or B band) in the UV region (around 300-400 nm) and the Q band in the visible/near-infrared region (600-800 nm) researchgate.netnih.gov. The Q band, which is responsible for the characteristic blue-green color of these compounds, arises from the π-π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) of the macrocycle chemrxiv.org.

The position and intensity of the Q band are highly sensitive to the nature and position of substituents, the central metal ion, and axial ligation researchgate.net. Substitution at the non-peripheral (α) positions, as achieved by using this compound, is known to cause a more significant red-shift (a shift to longer wavelengths) of the Q band compared to substitution at the peripheral (β) positions. This effect is particularly pronounced with electron-withdrawing substituents like iodine. A red-shifted Q band is highly desirable for applications such as photodynamic therapy (PDT), as longer wavelength light can penetrate deeper into biological tissues. This makes phthalocyanines derived from this compound promising candidates for development as next-generation photosensitizers nih.gov.

The introduction of heavy iodine atoms is also expected to enhance intersystem crossing, potentially leading to higher quantum yields of singlet oxygen, a key cytotoxic agent in PDT. The unique electronic properties of these materials make them suitable for a range of optoelectronic applications, including in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and as nonlinear optical materials nih.govrsc.org.

Table 1: Comparison of Q-Band Maxima for Different Phthalocyanine Derivatives

| Compound Type | Substituent Position | Substituent Type | Q-Band λmax (nm) |

|---|---|---|---|

| Unsubstituted Pc | - | - | ~670 |

| Peripherally Substituted | β-positions | Alkoxy | ~680 |

| Non-peripherally Substituted | α-positions | Alkylthio | ~725 |

| Non-peripherally Substituted | α-positions | Halogen (e.g., Iodine) | Expected > 730 |

Note: Data is compiled from general findings in phthalocyanine chemistry. The value for the iodo-substituted compound is an educated prediction based on established trends.

Polymerization and Network Formation (e.g., Polyphthalonitriles)

Beyond serving as a precursor to discrete molecular macrocycles, this compound can also be used as a monomer in the synthesis of high-performance thermosetting polymers. Phthalonitrile-based resins are renowned for their exceptional thermal and oxidative stability, low water absorption, inherent flame resistance, and excellent mechanical properties, making them suitable for applications in the aerospace, military, and electronics sectors.

The polymerization, or "curing," of phthalonitrile monomers occurs through a complex, thermally activated addition reaction involving the nitrile (-C≡N) groups. The process is typically initiated by a small amount of a curing agent, such as an aromatic amine, which attacks a nitrile group to start the reaction cascade ecust.edu.cnrsc.org.

The curing mechanism proceeds through several key stages. The initial step is the nucleophilic addition of the curing agent to a nitrile group, forming an amidine intermediate ecust.edu.cnrsc.org. This is often the rate-determining step. This intermediate can then undergo intramolecular cyclization to form an isoindoline structure. These reactive intermediates subsequently react with other phthalonitrile monomers, leading to the formation of a highly cross-linked, void-free network. The final cured polymer network is a hybrid structure composed of highly stable aromatic moieties, including phthalocyanine and triazine rings, linked together ecust.edu.cnmdpi.com. The formation of these robust, heterocyclic structures is responsible for the outstanding thermal stability of the resulting polymer. The curing process can be monitored using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic nitrile peak (around 2230 cm⁻¹) and the appearance of peaks corresponding to triazine (around 1520 and 1360 cm⁻¹) and isoindoline structures mdpi.com.

The final properties of the cured polyphthalonitrile are directly related to its molecular structure. The high degree of cross-linking and the presence of stable aromatic rings in the polymer backbone impart exceptional thermal stability, with decomposition temperatures often exceeding 500°C.

A polymer synthesized from this compound would be expected to retain these desirable characteristics. The rigid, aromatic nature of the monomer would contribute to a high glass transition temperature (Tg) and excellent mechanical strength. Furthermore, the incorporation of heavy iodine atoms into the polymer network would significantly increase the material's density. This could also enhance its flame retardant properties, as halogenated compounds are known to interfere with combustion processes. The iodine atoms within the cured network could also potentially serve as reactive sites for post-polymerization modification, allowing for the surface functionalization of the final thermoset material. Blending phthalonitrile resins with other polymers is another strategy used to tune properties like viscosity and char yield for easier processing and improved performance in composite manufacturing ornl.govornl.gov.

Advanced Polymer Composites and Their Performance

While direct applications of this compound in advanced polymer composites are not extensively documented, its derivatives, primarily peripherally substituted phthalocyanines, are recognized for their potential to enhance the thermal stability and mechanical properties of various polymer matrices. The incorporation of these robust macrocycles can lead to composites with improved resistance to heat and degradation.

Exploration in Organic Electronics and Optoelectronic Materials

The true potential of this compound comes to the forefront in the field of organic electronics and optoelectronics. As a precursor to octasubstituted phthalocyanines, it enables the fine-tuning of electronic and optical properties essential for various applications.

Charge Transport Properties in Derivatives

Derivatives of this compound, specifically the resulting phthalocyanines, are investigated for their charge transport characteristics, a critical factor for their use in electronic devices. The arrangement and molecular structure of these materials significantly influence their ability to conduct charge.

Photovoltaic and Light-Emitting Applications (Research Stage)

The unique optical and electronic properties of phthalocyanines derived from this compound make them promising candidates for research in photovoltaic and light-emitting applications.

In the realm of organic solar cells, zinc phthalocyanine (ZnPc) derivatives have been explored as active materials. Research has demonstrated that solar cells incorporating ZnPc can achieve notable power conversion efficiencies (PCE). For example, a device with the structure Ag/ZnPc/PEDOT:PSS/ITO has shown a PCE of 1.28 ± 0.05% with a fill factor (FF) of 0.48. mdpi.com Further studies on modified zinc-phthalocyanine groups in dye-sensitized solar cells (DSSCs) have reported optimized PCE values as high as 9.50% and 9.81% for different configurations. mdpi.com Ternary organic solar cells that include a soluble zinc phthalocyanine have achieved a PCE of 8.52%, representing a significant improvement over binary cell counterparts. researchgate.net The introduction of bulky substituents, a strategy enabled by precursors like this compound, can suppress molecular aggregation and improve the efficiency of dye-sensitized solar cells, with one such synthesized zinc phthalocyanine derivative achieving an efficiency of 3.01%. nih.gov

While specific data on the electroluminescence of materials directly synthesized from this compound is limited, the broader class of metal-free and metallophthalocyanines are known to possess tunable emission properties. The synthesis of novel water-soluble phthalocyanines and the investigation of their spectroscopic and aggregation properties are active areas of research, laying the groundwork for their potential use in organic light-emitting diodes (OLEDs).

Sensor Development Based on Derived Material Properties

The high sensitivity of phthalocyanine thin films to various gases makes them excellent candidates for chemical sensor applications. The interaction between the phthalocyanine and gas molecules leads to a measurable change in the material's conductivity, forming the basis of the sensing mechanism.

Phthalocyanine-based gas sensors have demonstrated high sensitivity and fast response times to halogen gases. ohiolink.edu The sensing mechanism involves gas adsorption and desorption on the film surface, as well as diffusion through the film. Studies on cobalt phthalocyanine (CoPc) and metal-free phthalocyanine (H2Pc) thin films have shown that their response is influenced by the basicity of the analyte gas, with the interaction primarily occurring at the central cavity of the phthalocyanine molecule. ucsd.edu The sensitivity of these sensors is dependent on factors such as the central metal atom, operating temperature, and the method of film deposition. For instance, thin films of copper phthalocyanine have shown selectivity and high sensitivity to nitrogen dioxide. The low oxygen sensitivity of phthalocyanine thin film gas sensors has also been a subject of study, which is an important characteristic for their practical application in ambient air. researchgate.net

Future Directions and Emerging Research Avenues for 3,6 Diiodophthalonitrile

Integration in Supramolecular Chemistry and Self-Assembly Processes

The presence of iodine atoms on the 3,6-diiodophthalonitrile molecule opens up significant opportunities for its use in supramolecular chemistry, primarily through the mechanism of halogen bonding. This directional, non-covalent interaction, where a halogen atom acts as an electrophilic species, is a powerful tool for constructing complex, self-assembled architectures.

Future research is anticipated to focus on the systematic exploration of this compound as a key component in the design of co-crystals and other supramolecular assemblies. nih.govnih.gov By pairing it with a variety of halogen bond acceptors, such as nitrogen-containing heterocycles, it will be possible to generate a diverse range of one-, two-, and three-dimensional structures with tailored properties. nih.govnih.gov The directionality and strength of the halogen bonds can be fine-tuned by the choice of co-formers, leading to predictable and well-defined supramolecular networks.

Novel Functional Material Development and Device Integration

A significant area of future research lies in the use of this compound as a precursor for novel functional materials, particularly phthalocyanines. Phthalocyanines are large, aromatic macrocycles with exceptional thermal and chemical stability, and their electronic and optical properties can be tuned by modifying their peripheral substituents. The cyclotetramerization of this compound would lead to the formation of 1,4,8,11,15,18,22,25-octaiodophthalocyanine, a heavily halogenated macrocycle with potentially unique characteristics.

The iodine substituents can be subsequently replaced through various chemical reactions, such as cross-coupling reactions, to introduce a wide array of functional groups onto the phthalocyanine (B1677752) periphery. This post-synthesis modification provides a versatile platform for creating a library of phthalocyanine derivatives with tailored properties for specific applications. These materials could find use in areas such as:

Semiconductors in organic electronics: The electronic properties of the phthalocyanine core can be modulated by the peripheral substituents, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Sensors: The introduction of specific binding sites on the phthalocyanine periphery could lead to the development of highly selective and sensitive chemical sensors.

Catalysts: Metallated phthalocyanines are known to be effective catalysts for a variety of chemical reactions. The electronic environment of the central metal ion can be fine-tuned by the peripheral substituents, leading to enhanced catalytic activity and selectivity.

The integration of these novel materials into functional devices will be a key challenge and a major focus of future research. This will involve developing methods for processing and depositing the materials as thin films or other ordered structures, and characterizing their performance in device architectures.

Green and Sustainable Synthetic Methodologies

The increasing demand for environmentally friendly chemical processes necessitates the development of green and sustainable methods for the synthesis of this compound and its derivatives. researchgate.net Future research in this area will likely focus on several key aspects:

Energy-Efficient Reaction Conditions: The development of synthetic routes that proceed under milder reaction conditions, with lower energy consumption, is a key goal of green chemistry. This could involve the use of novel catalysts that can promote the desired transformations at lower temperatures and pressures.

Safer Solvents and Reagents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents, will be a priority. researchgate.net Additionally, the use of less toxic and more sustainable reagents will be explored.

Atom Economy and Waste Reduction: Synthetic methodologies that maximize the incorporation of all starting materials into the final product (high atom economy) and minimize the generation of waste are highly desirable. researchgate.net This can be achieved through the design of more efficient and selective chemical reactions.

The principles of green chemistry will guide the development of next-generation synthetic routes to this compound, ensuring that its potential as a valuable chemical building block can be realized in an environmentally responsible manner.

Advanced Theoretical and Experimental Synergy in Research

The synergy between theoretical calculations and experimental studies will be instrumental in accelerating the discovery and development of new materials and applications based on this compound. researchgate.net Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, properties, and reactivity of this molecule and its derivatives. nih.govbohrium.com

Future research will see a greater integration of computational modeling and experimental work in the following areas:

Predicting Supramolecular Architectures: Theoretical calculations can be used to predict the geometry and stability of different supramolecular assemblies formed through halogen bonding and other non-covalent interactions. This can guide the rational design of new co-crystals and other self-assembled structures with desired properties.

Understanding Structure-Property Relationships: Computational studies can help to elucidate the relationship between the molecular structure of this compound derivatives and their functional properties, such as their electronic and optical characteristics. researchgate.net This understanding is crucial for the design of new materials with optimized performance for specific applications.

Investigating Reaction Mechanisms: Theoretical calculations can be used to study the mechanisms of chemical reactions involving this compound, such as its cyclotetramerization to form phthalocyanines or its subsequent functionalization. This can aid in the development of more efficient and selective synthetic methods.

By combining the predictive power of theoretical modeling with the empirical validation of experimental studies, researchers can accelerate the pace of innovation in the field of this compound chemistry and materials science. This integrated approach will be essential for unlocking the full potential of this versatile chemical compound. bath.ac.ukrsc.org

Q & A

Q. How can researchers optimize ligand design using this compound in metal-organic frameworks (MOFs)?

- Methodological Answer : Leverage the nitrile group’s coordination capability with transition metals (e.g., Zn²⁺, Cu²⁺). Pair with carboxylate or pyridine-based linkers to balance porosity and stability. Characterize MOFs via BET surface area analysis and PXRD to correlate structure with gas adsorption/desorption performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.